Imidazolone
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Overview
Description
Imidazolone is a heterocyclic compound that features a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is used in various fields such as chemistry, biology, and medicine. It is a derivative of imidazole, which is a fundamental structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazolone can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and compatibility with various functional groups . Another method involves the condensation of abromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions that optimize yield and efficiency. These methods typically use catalysts and are conducted under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazolone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
Imidazolone has a wide range of applications in scientific research:
Biology: This compound is involved in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Imidazolone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Imidazolone is similar to other imidazole derivatives, such as 1,3-dihydro-2H-imidazol-2-one and benzimidazole. it is unique in its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties . Other similar compounds include:
1,3-Dihydro-2H-imidazol-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Benzimidazole: Widely used in medicinal chemistry for its antifungal and antiparasitic properties.
Properties
CAS No. |
378750-35-7 |
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Molecular Formula |
C3H2N2O |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
imidazol-2-one |
InChI |
InChI=1S/C3H2N2O/c6-3-4-1-2-5-3/h1-2H |
InChI Key |
WZELXJBMMZFDDU-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)N=C1 |
Canonical SMILES |
C1=NC(=O)N=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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